molecular formula C17H20N4O7 B1252350 8-Methoxyriboflavin CAS No. 72680-49-0

8-Methoxyriboflavin

Cat. No.: B1252350
CAS No.: 72680-49-0
M. Wt: 392.4 g/mol
InChI Key: GNVYXWQEBCULJK-WDMOLILDSA-N
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Description

8-Methoxyriboflavin is a synthetic riboflavin (vitamin B2) derivative characterized by a methoxy (-OCH₃) substitution at the C8 position of the isoalloxazine ring. Riboflavin itself is a 7,8-dimethyl-10-ribityl-isoalloxazine, essential for redox reactions in metabolism . The substitution of the C8 methyl group with a methoxy moiety alters electronic properties, solubility, and interactions with flavoproteins, making it a subject of interest in enzymology and medicinal chemistry .

Properties

CAS No.

72680-49-0

Molecular Formula

C17H20N4O7

Molecular Weight

392.4 g/mol

IUPAC Name

8-methoxy-7-methyl-10-[(2S,3S,4R)-2,3,4,5-tetrahydroxypentyl]benzo[g]pteridine-2,4-dione

InChI

InChI=1S/C17H20N4O7/c1-7-3-8-9(4-12(7)28-2)21(5-10(23)14(25)11(24)6-22)15-13(18-8)16(26)20-17(27)19-15/h3-4,10-11,14,22-25H,5-6H2,1-2H3,(H,20,26,27)/t10-,11+,14-/m0/s1

InChI Key

GNVYXWQEBCULJK-WDMOLILDSA-N

SMILES

CC1=CC2=C(C=C1OC)N(C3=NC(=O)NC(=O)C3=N2)CC(C(C(CO)O)O)O

Isomeric SMILES

CC1=CC2=C(C=C1OC)N(C3=NC(=O)NC(=O)C3=N2)C[C@@H]([C@@H]([C@@H](CO)O)O)O

Canonical SMILES

CC1=CC2=C(C=C1OC)N(C3=NC(=O)NC(=O)C3=N2)CC(C(C(CO)O)O)O

Synonyms

8-demethyl-8-methoxyriboflavin
8-methoxyriboflavin

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Methoxyriboflavin typically involves multi-step organic reactions. One common method includes the condensation of appropriate aromatic aldehydes with amines, followed by cyclization and functional group modifications. The reaction conditions often require controlled temperatures, specific solvents like N,N-dimethylformamide, and catalysts such as pyridine .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps like crystallization and purification using chromatographic techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

8-Methoxyriboflavin undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of the original compound, which can have different functional groups and enhanced properties for specific applications .

Scientific Research Applications

8-Methoxyriboflavin has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Methoxyriboflavin involves its interaction with specific molecular targets and pathways. It can act as a cofactor in enzymatic reactions, facilitating the transfer of electrons and hydrogen atoms. This compound is also involved in redox reactions, contributing to cellular energy production and metabolic processes .

Comparison with Similar Compounds

Structural and Functional Differences

The C8 position of riboflavin is a common site for chemical modifications. Key derivatives include:

Compound Substituent at C8 Key Properties Biological Relevance References
8-Methoxyriboflavin -OCH₃ Electron-donating group; may enhance redox stabilization Potential probe for flavoprotein active sites; impacts enzyme binding kinetics
8-Fluoro-8-demethylriboflavin -F Electron-withdrawing group; smaller steric footprint Used to study flavoprotein mechanisms (e.g., tryptophan 2-monooxygenase)
8-Amino-8-demethylriboflavin -NH₂ Polar, basic group; increases water solubility Modulates redox potential; explored in cofactor engineering
8-Hydroxyriboflavin -OH Polar, acidic group; forms hydrogen bonds Investigated for photostability and interactions with oxidoreductases
Riboflavin (parent) -CH₃ Hydrophobic; standard redox cofactor Ubiquitous in metabolism (e.g., FAD/FMN synthesis)
Key Insights:
  • Steric Effects : Bulkier substituents (e.g., -OCH₃) may hinder binding to flavoprotein active sites, as seen in studies with 8-fluoro derivatives, which exhibit tighter binding due to smaller size .
  • Solubility : Polar groups (e.g., -NH₂, -OH) improve aqueous solubility, whereas methoxy and methyl groups favor organic phases .

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